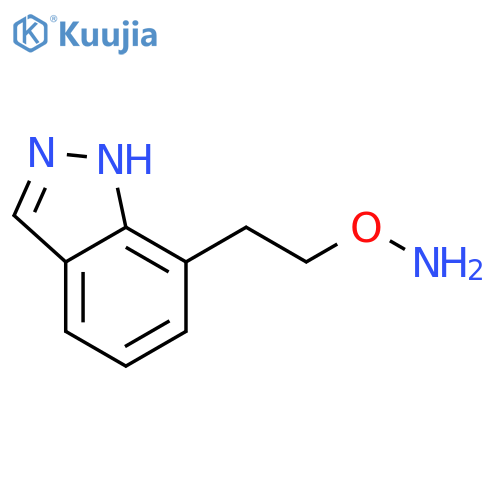Cas no 1895551-25-3 (O-2-(1H-indazol-7-yl)ethylhydroxylamine)
O-2-(1H-インドゾール-7-イル)エチルヒドロキシルアミンは、有機合成化学において重要な中間体として利用される化合物です。その分子構造は、インドゾール環とヒドロキシルアミン基を有しており、特に医薬品開発や生物活性分子の合成において有用です。本化合物は高い反応性を示し、他の官能基との選択的な反応が可能であるため、複雑な分子骨格の構築に適しています。また、安定性に優れており、実験条件下での取り扱いが比較的容易である点も特徴です。研究用途において、効率的な合成経路の開発や新規化合物の創製に貢献することが期待されます。

1895551-25-3 structure
商品名:O-2-(1H-indazol-7-yl)ethylhydroxylamine
O-2-(1H-indazol-7-yl)ethylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-2-(1H-indazol-7-yl)ethylhydroxylamine
- EN300-1727948
- O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine
- 1895551-25-3
-
- インチ: 1S/C9H11N3O/c10-13-5-4-7-2-1-3-8-6-11-12-9(7)8/h1-3,6H,4-5,10H2,(H,11,12)
- InChIKey: VAHYXEBTHINRNN-UHFFFAOYSA-N
- ほほえんだ: O(CCC1C=CC=C2C=NNC=12)N
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 63.9Ų
O-2-(1H-indazol-7-yl)ethylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1727948-10.0g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 10g |
$4606.0 | 2023-06-04 | ||
| Enamine | EN300-1727948-0.1g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1727948-0.5g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1727948-1.0g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 1g |
$1070.0 | 2023-06-04 | ||
| Enamine | EN300-1727948-5g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 5g |
$3105.0 | 2023-09-20 | ||
| Enamine | EN300-1727948-0.05g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1727948-5.0g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 5g |
$3105.0 | 2023-06-04 | ||
| Enamine | EN300-1727948-0.25g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1727948-1g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1727948-10g |
O-[2-(1H-indazol-7-yl)ethyl]hydroxylamine |
1895551-25-3 | 10g |
$4606.0 | 2023-09-20 |
O-2-(1H-indazol-7-yl)ethylhydroxylamine 関連文献
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
-
May C. Copsey,Tristram Chivers Dalton Trans., 2006, 4114-4123
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
1895551-25-3 (O-2-(1H-indazol-7-yl)ethylhydroxylamine) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
